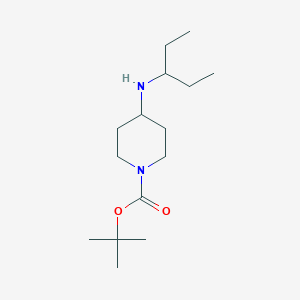

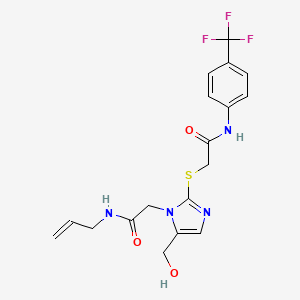

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are interesting scaffolds within medicinal chemistry and have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Synthesis Analysis

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

The synthesis of cinnamamides involves an enzymatic synthesis process . The reaction parameters and broad substrate range of the new method was studied . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide, also known as (2E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide:

Antimicrobial Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. These compounds can be effective against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens . This makes them potential candidates for developing new antimicrobial agents to combat resistant infections.

Antioxidant Properties

The compound’s structure suggests it may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress, which could be beneficial in preventing or treating diseases associated with oxidative damage .

Anti-inflammatory Effects

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide may also exhibit anti-inflammatory effects. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease .

Cancer Research

The compound could play a role in cancer research due to its potential cytotoxic effects on cancer cells. Similar compounds have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. These properties make it a candidate for developing new anticancer therapies .

Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Antiviral Activity

There is potential for antiviral applications as well. Compounds with similar structures have been found to inhibit the replication of various viruses, including influenza and herpes simplex virus. This suggests that N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide could be explored as a candidate for developing new antiviral drugs.

Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1 Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3

属性

IUPAC Name |

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(13-17)18(23-2)14-20-19(21)12-11-15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWCKUKVBFELDS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)

![1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2660167.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)